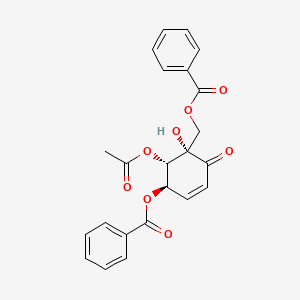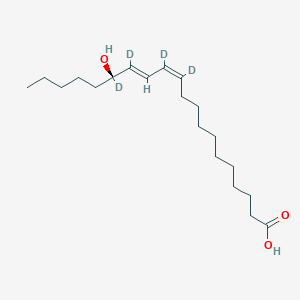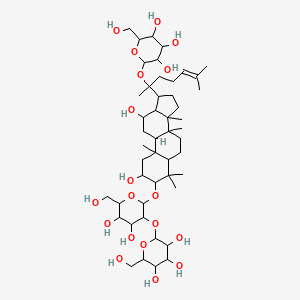
Gypenoside XLVI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Gypénoside XLVI est un saponine triterpénoïde important dérivé de la plante Gynostemma pentaphyllum (ThunbCe composé est connu pour ses divers avantages pharmacologiques, notamment ses activités hépato protectrices, anti-inflammatoires, antioxydantes et antihyperlipidémiques . Le Gypénoside XLVI a montré des effets inhibiteurs sur les hépatocytes humains et les cellules d'hépatome, ce qui en fait un composé d'intérêt dans la recherche sur le cancer .
Applications De Recherche Scientifique
Le Gypénoside XLVI a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé dans l'étude des saponines triterpénoïdes et de leurs propriétés chimiques.
Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et la prolifération cellulaire.
Médecine : Exploré pour son potentiel dans le traitement des maladies du foie, du cancer et des troubles neurologiques. .
Industrie : Applications potentielles dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques.
5. Mécanisme d'action
Le Gypénoside XLVI exerce ses effets par le biais de diverses cibles moléculaires et voies :
Induction de l'apoptose : Inhibe la voie PI3K/AKT/mTOR, conduisant à l'apoptose des cellules cancéreuses.
Effets anti-inflammatoires : Inhibe l'activation des cellules étoilées hépatiques et le dépôt de MEC induits par le TGF-β.
Effets neuroprotecteurs : Implique l'antioxydation, l'anti-inflammation et la régulation des facteurs neurotrophiques.
Composés similaires :
Gypénoside XVII : Produit à partir de la ginsénoside Rb1 et possède une activité anti-inflammatoire.
Gypénoside XLIX : Transformé en gylongiposide I, qui a des rôles antiviraux contre l'entérovirus 71.
Ginsénoside Rd : Une autre saponine avec différentes activités biologiques.
Unicité du Gypénoside XLVI : Le Gypénoside XLVI est unique en raison de ses effets inhibiteurs spécifiques sur les hépatocytes humains et les cellules d'hépatome, ainsi que de son potentiel dans le traitement des maladies du foie et du cancer . Sa capacité à inhiber la voie PI3K/AKT/mTOR et à améliorer l'immunité antitumorale des lymphocytes T le distingue encore plus des autres composés similaires .
Mécanisme D'action
Target of Action
Gypenoside XLVI, a major dammarane-type triterpenoid saponin from Gynostemma pentaphyllum , has been found to interact with several targets. It has been reported to inhibit the PI3K/AKT/mTOR signaling pathway and PD-L1 expression . It also binds to STAT3 and reduces its phosphorylation .
Mode of Action
This compound induces apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway . It also enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer . Furthermore, it has been found to upregulate the protein expression of protein phosphatase 2C alpha .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth . It also affects the PD-1 checkpoint pathway and the Jak-STAT signaling pathway . In addition, it has been found to inhibit TGF-β-induced activation of hepatic stellate cells .
Pharmacokinetics
This compound has a half-life (t1/2z) of 2.5 ± 0.4 h in rats after intravenous injection and 4.2 ± 0.9 h after oral administrations . It has a comparatively low oral bioavailability of 4.56% .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to have neuroprotective effects , and it plays a prominent role in protecting nerve cells in stroke, traumatic brain injury, Alzheimer’s disease, Parkinson’s disease, depression, and other neurological disorders . It also induces apoptosis in cancer cells and has been found to ameliorate acute and chronic liver injuries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of its target proteins can be affected by the cellular environment. Moreover, its bioavailability can be influenced by factors such as pH and temperature . .
Analyse Biochimique
Biochemical Properties
Gypenoside XLVI has inhibitory effects and causes apoptosis on human hepatocytes and hepatoma cells
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and involves multiple levels of molecular interactions. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du Gypénoside XLVI implique l'extraction de Gynostemma pentaphyllum. Une méthode rapide, précise et sensible pour la quantification et la recherche pharmacocinétique du Gypénoside XLVI chez le rat a été développée en utilisant la UPLC-MS/MS. Lors de l'extraction des échantillons sanguins, les protéines ont été précipitées à l'aide de méthanol. Un standard interne (IS) a été utilisé, qui était la tolbutamide. Pour la séparation chromatographique, une colonne C18 (Waters Acquity) a été utilisée avec des phases mobiles à 0,1 % d'acide formique et d'acétonitrile .
Méthodes de production industrielle : La production industrielle de Gypénoside XLVI peut être obtenue par transformation enzymatique de gypenosides apparentés. Par exemple, l'enzyme recombinante présentant une activité β-glucosidase peut être utilisée pour produire le gypénoside XVII par hydrolyse hautement sélective et efficace du fragment de glucose externe lié à la position C-3 dans la ginsénoside Rb1 .
Analyse Des Réactions Chimiques
Types de réactions : Le Gypénoside XLVI subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction.
Réactifs et conditions courants :
Oxydation et réduction :
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers gypenosides avec différentes activités pharmacologiques. Par exemple, le gypénoside XVII est produit à partir de la ginsénoside Rb1 par hydrolyse enzymatique .
Comparaison Avec Des Composés Similaires
Gypenoside XVII: Produced from ginsenoside Rb1 and has anti-inflammatory activity.
Gypenoside XLIX: Transformed into gylongiposide I, which has antiviral roles against Enterovirus 71.
Ginsenoside Rd: Another saponin with different biological activities.
Uniqueness of Gypenoside XLVI: this compound is unique due to its specific inhibitory effects on human hepatocytes and hepatoma cells, as well as its potential in treating liver diseases and cancer . Its ability to inhibit the PI3K/AKT/mTOR pathway and enhance T-cell antitumor immunity further distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRSYBHHVDBDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
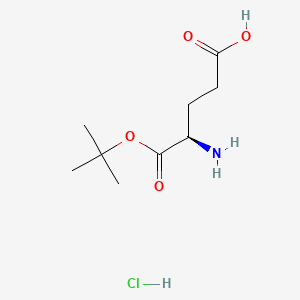

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)


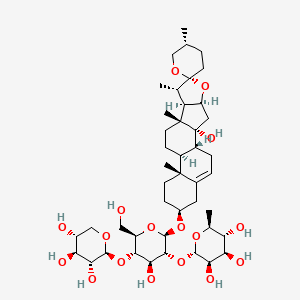
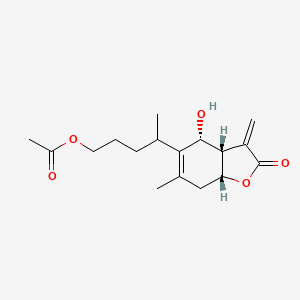
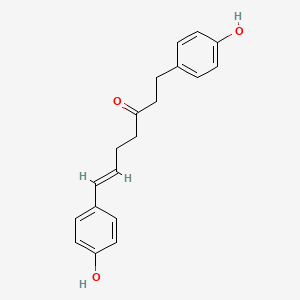
![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)
